REACTION_CXSMILES
|
[C:1]([O:14]C)(=[O:13])[C:2]1[CH:12]=[C:9]([O:10][CH3:11])[C:7]([OH:8])=[C:4]([O:5][CH3:6])[CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH2:22](Br)[CH2:23][CH2:24][CH3:25]>C(C1C=CC=CC=1)(=O)C.CCOCC>[CH2:22]([O:8][C:7]1[C:4]([O:5][CH3:6])=[CH:3][C:2]([C:1]([OH:14])=[O:13])=[CH:12][C:9]=1[O:10][CH3:11])[CH2:23][CH2:24][CH3:25] |f:1.2.3|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC(OC)=C(O)C(OC)=C1)(=O)OC
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Name
|
|
Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)C1=CC=CC=C1
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Name
|
|
Quantity
|
6.6 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)Br
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
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UNSPECIFIED
|
Setpoint
|
135 °C
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred over 18 h at 135° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the inorganic solids washed with acetone (20 mL)
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrate was concentrated under high vacuum
|
Type
|
CUSTOM
|
Details
|
to give a red oil which
|
Type
|
WASH
|
Details
|
washed with 2N aqueous NaOH (2×10 mL) and water (3×10 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The crude product was redissolved in methanol (250 mL)
|
Type
|
ADDITION
|
Details
|
followed by addition of aqueous potassium hydroxide (44%, 20 mL)
|
Type
|
TEMPERATURE
|
Details
|
After heating
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 h the reaction mixture
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
to cool down to room temperature
|
Type
|
WAIT
|
Details
|
left
|
Type
|
WAIT
|
Details
|
to rest over 18 h
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
The solvent was then concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
the resulting aqueous solution washed with ether (3×30 mL)
|
Type
|
FILTRATION
|
Details
|
the precipitated product collected by filtration
|
Type
|
CUSTOM
|
Details
|
The crude product was recrystallised from methanol
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OC1=C(C=C(C(=O)O)C=C1OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.1 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |